molecular formula C12H10N4 B1518875 5-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine CAS No. 1082159-77-0

5-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine

Cat. No.: B1518875
CAS No.: 1082159-77-0
M. Wt: 210.23 g/mol
InChI Key: VIGYZEIIHKKPLU-UHFFFAOYSA-N
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Description

5-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine is a heterocyclic aromatic organic compound that contains a benzoimidazole ring fused to a pyridine ring

Synthetic Routes and Reaction Conditions:

  • Condensation Reaction: One common method involves the condensation of 2-aminopyridine with o-phenylenediamine in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions with an appropriate solvent such as ethanol or methanol.

  • Cyclization Reaction: Another approach is the cyclization of 2-aminopyridine-3-carboxaldehyde with o-phenylenediamine under acidic conditions. This reaction often requires heating and the use of a strong acid like hydrochloric acid.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The choice of solvent, temperature, and catalyst can be optimized to achieve higher yields and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions at the pyridine or benzoimidazole rings can lead to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Various hydroxylated and carboxylated derivatives.

  • Reduction Products: Reduced amines and other reduced forms.

  • Substitution Products: A wide range of substituted derivatives based on the electrophile or nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Derivatives of this compound are being explored for their therapeutic potential in treating various diseases. Industry: The compound is used in the development of new materials and catalysts.

Comparison with Similar Compounds

  • Benzimidazole: A simpler heterocyclic compound with similar biological activities.

  • Pyridine: A basic heterocyclic aromatic compound often used in organic synthesis.

  • Imidazole: Another five-membered ring containing two nitrogen atoms, similar to benzimidazole.

Uniqueness: 5-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine is unique due to its fused ring structure, which provides distinct chemical and biological properties compared to its simpler counterparts.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for the development of new drugs, materials, and chemical processes.

Properties

IUPAC Name

5-(1H-benzimidazol-2-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c13-9-5-8(6-14-7-9)12-15-10-3-1-2-4-11(10)16-12/h1-7H,13H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIGYZEIIHKKPLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CN=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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